4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position on the triazolo[1,5-a]pyridine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of cancer cells . The compound’s interaction with CDK2 also induces apoptosis within the cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to cell cycle arrest and apoptosis, significantly inhibiting the growth of cancer cells .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting the growth of these cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of electrophiles . Additionally, the compound can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines , which may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and eco-friendly approach that can be adapted for industrial applications. The methodology demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products: The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, replacing the bromine atom with different nucleophiles can yield a variety of substituted triazolopyridine derivatives .
Scientific Research Applications
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including acting as inhibitors for various enzymes and receptors.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar triazolopyridine core but differs in the substitution pattern.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities and applications.
Uniqueness: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substituents contribute to its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-3-methyltriazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-6(8)3-2-4-11(7)10-9-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHLDIYKXARCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=CN2N=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679435 | |
Record name | 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024741-95-4 | |
Record name | 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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